6-Chloro-1,3,5-triazine-2,4-diamine
Overview
Description
6-Chloro-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. It is characterized by a triazine ring substituted with a chlorine atom at the 6th position and amino groups at the 2nd and 4th positions. This compound is known for its applications in various fields, including agriculture, where it is used as a precursor for herbicides.
Mechanism of Action
Target of Action
It’s known that similar compounds like atrazine have targets such as the eyes, skin, respiratory system, central nervous system, and liver .
Mode of Action
It’s known that similar compounds act as bronsted bases, capable of accepting a hydron from a donor .
Biochemical Pathways
Similar compounds have been found to modify growth, enzymatic processes, and photosynthesis in plants .
Pharmacokinetics
Similar compounds are known to be major pollutants of soil and water ecosystems, suggesting they may have significant environmental persistence .
Result of Action
One of the synthesized derivatives of similar compounds demonstrated encouraging inhibition of both gram-positive and gram-negative bacteria compared with the standard drug ofloxacin .
Action Environment
Similar compounds are known to be major pollutants of soil and water ecosystems, suggesting they may interact significantly with environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3,5-triazine-2,4-diamine typically involves the chlorination of 1,3,5-triazine-2,4-diamine. One common method includes the reaction of cyanuric chloride with ammonia, followed by chlorination. The reaction is usually carried out in an organic solvent such as dioxane or dichloroethane, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of various derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dioxane and dichloroethane are frequently used.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions include various substituted triazines, which have applications in different industries, particularly in the synthesis of herbicides and pharmaceuticals .
Scientific Research Applications
6-Chloro-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Simazine: Another herbicide with a similar triazine core, but with different substituents.
Propazine: Similar to atrazine but with different alkyl groups attached to the triazine ring.
Uniqueness
6-Chloro-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various substitution reactions makes it a versatile intermediate in chemical synthesis .
Properties
IUPAC Name |
6-chloro-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFVNNKYKYZTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037806 | |
Record name | 6-Chloro-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-62-4 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3397-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deisopropyldeethyl atrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3397-62-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Chloro-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,6-diamino-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-4,6-DIAMINO-S-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVZ1HMR84L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloro-4,6-diamino-1,3,5-triazine?
A1: The molecular formula is C3H4ClN5, and its molecular weight is 145.58 g/mol. []
Q2: What spectroscopic techniques have been used to characterize 2-chloro-4,6-diamino-1,3,5-triazine?
A2: Researchers have employed FT-Raman, FT-IR, and ultraviolet absorption spectroscopy to analyze the vibrational frequencies, functional groups, and electronic transitions of this compound. [, ]
Q3: Have computational chemistry methods been applied to study 2-chloro-4,6-diamino-1,3,5-triazine?
A3: Yes, density functional theory (DFT) calculations have been utilized to investigate the molecular geometry, vibrational frequencies, and bonding characteristics. Natural Bond Orbital (NBO) analysis has provided insights into hyperconjugative interactions and charge delocalization within the molecule. [, ]
Q4: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 2-chloro-4,6-diamino-1,3,5-triazine derivatives?
A4: Research has focused on chemometric analysis and ranking of lipophilicity parameters like AlogP, MlogP, and WLOGP for various 6-chloro-1,3,5-triazine derivatives. This work lays the groundwork for understanding the relationship between structure and lipophilicity, which can inform future QSAR model development. []
Q5: What are the applications of 2-chloro-4,6-diamino-1,3,5-triazine in material science?
A5: This compound can be used as a dye mediator to introduce amino groups onto cotton fibers. This modification facilitates the grafting of thermo-responsive polymers like PNIPAAm, creating "smart textiles" with potential in self-adjustment, water storage, and controlled drug release. []
Q6: Are there any known applications of 2-chloro-4,6-diamino-1,3,5-triazine in catalysis?
A6: While 2-chloro-4,6-diamino-1,3,5-triazine itself hasn't been extensively explored as a catalyst, its derivatives, particularly those containing pyrazolyl groups, have been synthesized using microwave irradiation. This method enables the creation of symmetrical and asymmetrical 1,3,5-triazine-2,4,6-triamines, which could potentially be explored for catalytic applications. [, ]
Q7: How does 2-chloro-4,6-diamino-1,3,5-triazine behave in the environment?
A7: 2-chloro-4,6-diamino-1,3,5-triazine is a metabolite of atrazine, a widely used herbicide. Studies have detected its presence in soil as a product of atrazine degradation. [, ]
Q8: What methods have been investigated for the degradation of 2-chloro-4,6-diamino-1,3,5-triazine?
A8: Research has shown that the photo-Fenton process effectively degrades 2-chloro-4,6-diamino-1,3,5-triazine in aqueous solutions. This process is faster and more efficient than Fenton and UV/H2O2 processes. [] Additionally, a Nocardia strain has demonstrated the ability to degrade this compound through N-dealkylation and hydrolysis reactions. []
Q9: What are the byproducts of 2-chloro-4,6-diamino-1,3,5-triazine degradation?
A9: The photo-Fenton process leads to the formation of chloride ions, nitrate ions, and cyanuric acid. Importantly, no carbon dioxide or ammonia is produced, suggesting that the nitrogen atoms within the triazine ring remain intact. [] Microbial degradation by the Nocardia strain yields products like 4-amino-2-hydroxy-6-isopropylamino-1,3,5-triazine, 4-amino-1,2-dihydro-1,3,5-triazin-2-one, and dicyanodi-amidine. []
Q10: How do organic fertilizers impact the degradation of atrazine and its metabolites, including 2-chloro-4,6-diamino-1,3,5-triazine?
A10: Studies indicate that organic fertilizers initially slow down atrazine degradation but don't lead to long-term accumulation of atrazine or its metabolites, including 2-chloro-4,6-diamino-1,3,5-triazine, in the soil. []
Q11: Has 2-chloro-4,6-diamino-1,3,5-triazine been investigated in the context of immunology?
A11: Yes, it has been utilized in the synthesis of melamine haptens. These haptens, coupled with carrier proteins, are used to generate antibodies for melamine detection in food products, highlighting its role in immunoassay development. [, , ]
Q12: What analytical methods are employed for the detection and quantification of 2-chloro-4,6-diamino-1,3,5-triazine?
A12: High-performance liquid chromatography (HPLC) coupled with photodiode array detection is commonly used to analyze 2-chloro-4,6-diamino-1,3,5-triazine in environmental samples, particularly in studies evaluating the effectiveness of vegetated filter strips in reducing herbicide runoff. []
Q13: Are there any studies on the electroreduction of 2-chloro-4,6-diamino-1,3,5-triazine?
A13: Yes, electrochemical studies on mercury electrodes have been conducted. The research elucidated the mechanism of its electroreduction, a four-electron irreversible process, across a range of pH conditions. []
Q14: What is known about the dissociation constants of 2-chloro-4,6-diamino-1,3,5-triazine?
A14: Research using ultraviolet absorption spectroscopy determined pKb values for the protonation of the ring nitrogen and the dissociation of the amino groups. This information is crucial for understanding the compound's behavior in various pH environments. []
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